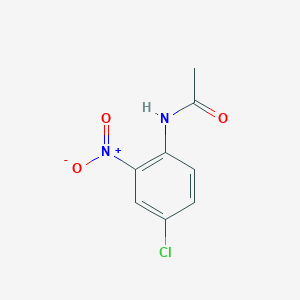

N-(4-chloro-2-nitrophenyl)acetamide

説明

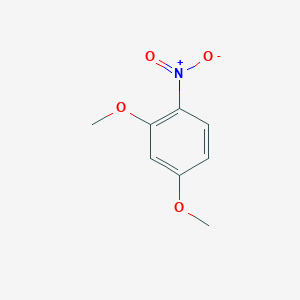

“N-(4-chloro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Synthesis Analysis

The synthesis of “N-(4-chloro-2-nitrophenyl)acetamide” involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained after filtration and drying .Molecular Structure Analysis

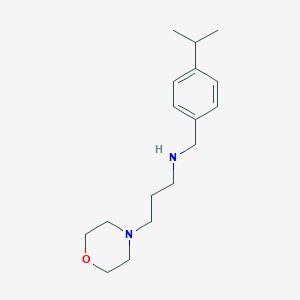

The molecular structure of “N-(4-chloro-2-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group via a nitrogen atom . The molecule has a molecular weight of 214.606 Da .Chemical Reactions Analysis

“N-(4-chloro-2-nitrophenyl)acetamide” can undergo various chemical reactions due to the presence of the nitro group and the acetamide group. For instance, it can participate in hydrogen bonding interactions with other molecules .Physical And Chemical Properties Analysis

“N-(4-chloro-2-nitrophenyl)acetamide” has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a flash point of 219.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, and a polar surface area of 75 Å2 .科学的研究の応用

1. Antibacterial Activity Against Klebsiella pneumoniae

- Application Summary : This molecule has been studied for its potential as an antibacterial agent against Klebsiella pneumoniae, a bacterium that causes a wide range of infections. The presence of the chloro atom in the molecule was found to improve this activity .

- Methods and Procedures : The antibacterial activity was evaluated using the agar diffusion methodology . Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), to assess which molecule has the best antibacterial activity on K. pneumoniae .

- Results and Outcomes : The substance showed good potential against K. pneumoniae and the chloro atom was found to be responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .

2. Antimicrobial and Antiproliferative Activities

- Application Summary : This molecule has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Methods and Procedures : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .

- Results and Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

2. Antimicrobial and Antiproliferative Activities

- Application Summary : This molecule has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Methods and Procedures : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .

- Results and Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Safety And Hazards

“N-(4-chloro-2-nitrophenyl)acetamide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301-H311-H331-H341, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .

将来の方向性

特性

IUPAC Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDUNBOWGVRUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383081 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-nitrophenyl)acetamide | |

CAS RN |

881-51-6 | |

| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)